molecular formula C6H9NO3 B3386227 2-(N-methylprop-2-enamido)acetic acid CAS No. 71325-63-8

2-(N-methylprop-2-enamido)acetic acid

Cat. No.: B3386227
CAS No.: 71325-63-8
M. Wt: 143.14 g/mol
InChI Key: OBXSAUMTBVIHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Substituted Amides in Organic Chemistry Research

N-substituted amides are fundamental functional groups in organic chemistry, forming the backbone of peptides and finding widespread use in pharmaceuticals and materials science. The substitution pattern on the amide nitrogen atom significantly influences the molecule's chemical and physical properties.

Significance of N-Methylation in Amide Functionality

N-methylation, the substitution of an amide proton with a methyl group, is a common and impactful structural modification in organic and medicinal chemistry. researchgate.netmonash.edu This seemingly minor addition of 14 mass units can profoundly alter a compound's physicochemical properties and biological activity. wordpress.com One of the primary effects of N-methylation is the removal of the amide's hydrogen bond-donating capability, which can discourage certain binding events but also improve membrane permeability by reducing interactions with transporters. monash.eduwordpress.com

Table 2: General Effects of N-Methylation on Amide Properties

Property Effect of N-Methylation Rationale
Hydrogen Bonding Removes hydrogen bond donor capacity monash.eduwordpress.com Replaces N-H proton with a methyl group.
Lipophilicity (log D) Generally increases wordpress.com Addition of a hydrophobic methyl group.
Aqueous Solubility Often increases wordpress.com Can disrupt crystal lattice packing and alter conformation.
Conformational Mobility Can introduce conformational restriction and isomerization nih.gov Affects the energy barrier for rotation around the C-N amide bond.

| Metabolic Stability | Can improve resistance to enzymatic degradation | Blocks a site for enzymatic action. |

Role of the Prop-2-enamido (Acrylamide) Moiety in Chemical Synthesis

The prop-2-enamido group, commonly known as the acrylamide (B121943) moiety, is a versatile functional group in chemical synthesis. Acrylamide itself (CH₂=CHC(O)NH₂) is an important industrial chemical primarily used as a precursor for the synthesis of polyacrylamide. taylorandfrancis.comwikipedia.org Polyacrylamides are widely used as flocculants in wastewater treatment, thickeners, and as gels in biochemical electrophoresis. taylorandfrancis.comwikipedia.orgacs.org

In the context of more complex molecules, the acrylamide moiety serves as a reactive handle. Its vinyl group is susceptible to polymerization and various addition reactions. wikipedia.org In medicinal chemistry and drug discovery, the acrylamide group has gained prominence as an electrophilic "warhead." chemistryviews.org It can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in target proteins. This covalent binding can lead to irreversible inhibition, which is a strategy used to develop potent therapies for diseases like cancer. chemistryviews.org The synthesis of diverse acrylamide libraries for screening against therapeutic targets is an active area of research, with methods being developed for efficient, high-throughput production. chemistryviews.orgacs.org

Classification and Structural Features of N-Acylglycine Derivatives

N-acylglycines are a subclass of N-acyl amino acids where the amino acid is glycine (B1666218). nih.govavantiresearch.com They are found in various organisms, from humans to insects, and are involved in processes like the detoxification of metabolites. nih.govacs.org By conjugating with toxic compounds, glycine renders them more hydrophilic and excretable. acs.org The acyl group can range from short-chain fatty acids to complex, long-chain unsaturated fatty acids, leading to a wide diversity of N-acylglycine structures and functions. mdpi.comnih.gov For example, N-arachidonoylglycine, which is structurally similar to the endocannabinoid anandamide, exhibits anti-inflammatory and analgesic properties. nih.gov

Comparison with N-Methacryloylglycine and Related Amido Acids

2-(N-methylprop-2-enamido)acetic acid is the direct N-methylated analog of N-methacryloylglycine. The latter is also known by the IUPAC name 2-(2-methylprop-2-enamido)acetic acid. matrix-fine-chemicals.comnih.gov The primary structural difference is the presence of a methyl group on the amide nitrogen in this compound, whereas N-methacryloylglycine has a proton (N-H) at that position. This single methyl group distinguishes them significantly in terms of potential chemical reactivity and physical properties, as outlined in the section on N-methylation. N-methacryloylglycine has been synthesized by reacting glycine with methacryloyl chloride under basic conditions. prepchem.com

Another related compound is 2-(4-(prop-2-enamido)phenyl)acetic acid, which incorporates a phenyl ring between the acrylamide and acetic acid moieties, significantly altering its structure and properties. nih.gov These variations highlight how modifications to the acyl group, the amino acid, or substitutions on the amide nitrogen create a vast chemical space for N-acylamino acids.

Table 3: Structural Comparison of Related Amido Acids

Compound Name IUPAC Name Formula Molecular Weight ( g/mol ) Key Structural Difference from Subject Compound
This compound 2-[methyl(prop-2-enoyl)amino]acetic acid C₆H₉NO₃ 143.14 (Reference Compound)
N-Methacryloylglycine 2-(2-methylprop-2-enamido)acetic acid C₆H₉NO₃ 143.14 Contains a methacryloyl group and lacks N-methylation. matrix-fine-chemicals.comnih.gov
Acrylamide Prop-2-enamide C₃H₅NO 71.08 Lacks the N-methyl and acetic acid groups. wikipedia.org

| N-Arachidonoylglycine | 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoylamino]acetic acid | C₂₂H₃₅NO₃ | 361.52 | Features a long, polyunsaturated acyl chain and lacks N-methylation. nih.gov |

Stereochemical Considerations and Isomerism Potential

For the specific molecule this compound, there are no stereocenters, meaning it is achiral and does not have enantiomers or diastereomers. However, a key isomeric consideration for N-substituted amides is the potential for geometric isomerism (cis/trans or E/Z isomerism) due to the high rotational barrier of the carbon-nitrogen amide bond. This restricted rotation can lead to the existence of distinct conformers, which can be significant for biological activity, as different conformers may bind to a receptor with varying affinities. nih.gov The study of almiramides, a class of N-methylated peptides, has shown that conformational mobility arising from tertiary amide isomerization is relevant to their anti-parasitic activity. nih.gov While the subject compound is simple, in the context of larger peptides or more complex molecules incorporating this structure, such isomerism would be a critical feature.

Historical Development and Emerging Research Trends for Unsaturated N-Acylamino Acids

The study of compounds related to this compound has evolved significantly over time. The parent acrylamide was first prepared in 1949 via the acid-catalyzed hydrolysis of acrylonitrile. acs.org The synthesis of N-acyl amino acids has been a subject of research for decades, with early methods including the Schotten-Baumann reaction. researchgate.net More advanced and specific methods for N-methylation of amino acids and peptides were developed later, often using reagents like methyl iodide with a strong base, which became a broadly applied technique. monash.eduresearchgate.net

Emerging research trends are moving in several key directions. Firstly, there is a growing appreciation for the role of N-acyl amino acids as endogenous signaling molecules, expanding beyond the well-known endocannabinoids to a larger family of bioactive lipids sometimes referred to as the "endocannabinoidome". nih.govmdpi.com This has spurred interest in identifying novel NAAAs and elucidating their biological targets and functions, which range from pain modulation and inflammation to metabolic homeostasis. wikipedia.orgnih.gov

Secondly, there is a strong push towards developing greener and more efficient synthetic methods. researchgate.net This includes the use of enzymatic strategies for creating amide bonds, which avoids the use of toxic reagents common in conventional chemical synthesis. nih.gov Enzymes like lipases and acylases are being explored for the biotransformation and green synthesis of N-acyl amino acid amides. nih.gov

Finally, the unique reactivity of the unsaturated acrylamide moiety continues to be exploited in materials science and medicinal chemistry. chemistryviews.orgmdpi.com The development of molecularly imprinted polymers using functionalized acrylamides for selective recognition of target molecules is one such innovative application. mdpi.com Research also focuses on creating libraries of these compounds for drug discovery, particularly as covalent inhibitors that offer high potency and prolonged duration of action. chemistryviews.orgacs.org

Academic Research Rationale and Scope for this compound

While specific academic research focusing exclusively on this compound is limited in publicly accessible literature, the rationale for its investigation can be inferred from studies on related N-methylated and acrylamide-based monomers. The academic interest in such compounds generally stems from their potential utility in materials science and biomedical applications.

The N-methyl group in the backbone of a polymer can influence its conformation and reduce the potential for hydrogen bonding. This can affect the polymer's solubility, thermal properties, and interactions with biological systems.

The acrylamide group is a well-known functional group for polymerization. Polymers based on acrylamide and its derivatives, known as polyacrylamides, have found widespread use in various applications, including as hydrogels for drug delivery, in tissue engineering, and as flocculants in water treatment. nih.govmdpi.com The properties of these polymers can be finely tuned by modifying the monomer structure.

The combination of the N-methylated amino acid structure with a polymerizable acrylamide group in this compound suggests a research scope centered on the following areas:

Polymer Synthesis and Characterization: A primary research direction would be the polymerization of this monomer to create novel polymers. Studies would likely investigate the polymerization kinetics and the physical and chemical properties of the resulting polymers, such as their molecular weight, thermal stability, and solubility.

Hydrogel Formation: The carboxylic acid group in the molecule provides a handle for cross-linking and imparts pH-responsiveness. This makes this compound a promising candidate for the development of "smart" hydrogels that can swell or shrink in response to changes in pH. Such materials are of great interest for controlled drug release and as scaffolds in tissue engineering.

Biomedical Applications: N-acyl amino acids have been explored for their biological activities. nih.gov Research could investigate the biocompatibility of polymers derived from this compound and their potential use in biomedical devices or as drug delivery vehicles. The N-methyl group might influence the polymer's interaction with cells and proteins.

Molecular Imprinting: Related N-acyl-2-methylprop-2-enamides have been used as functional monomers in the fabrication of molecularly imprinted polymers (MIPs). cumhuriyet.edu.tr These are polymers designed with specific recognition sites for a target molecule. The structure of this compound could be suitable for creating MIPs for the selective binding of specific biomolecules.

An in-depth exploration of the synthetic pathways to this compound reveals a variety of advanced chemical strategies. This article focuses exclusively on the methodologies employed for its synthesis, delving into direct acylation, convergent and divergent routes, and the critical aspects of reaction optimization for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(prop-2-enoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-5(8)7(2)4-6(9)10/h3H,1,4H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSAUMTBVIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 N Methylprop 2 Enamido Acetic Acid Transformations

Reactivity Profiling of the Acrylamide (B121943) Functional Group

The electron-withdrawing nature of the carbonyl group activates the vinyl system of the acrylamide, making it susceptible to various addition reactions. Its N,N-disubstituted structure influences its polymerization behavior and reactivity compared to primary or secondary acrylamides.

The acrylamide functionality of 2-(N-methylprop-2-enamido)acetic acid allows it to act as a monomer in radical polymerization to form polymers with pendant carboxylic acid groups. The polymerization of acrylamide-based monomers is a cornerstone of water-soluble polymer synthesis. cmu.edu However, achieving controlled polymerization of these monomers can be challenging. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) have been explored, but issues such as complexation of copper catalysts with the amide group can retard the deactivation step, leading to poor control over the polymerization process. cmu.edunih.gov

Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have been successfully applied to N-acryloyl amino acids, allowing for the synthesis of well-defined polymers. researchgate.netrsc.org These methods offer precise control over molecular weight and architecture, which is critical for applications in fields like biomedicine.

MonomerInitiator SystemSolventKey FindingsReference
N,N-dimethylacrylamide (DMA)ATRP (CuBr/Me4Cyclam)WaterPolymerization was fast but uncontrolled, with broad molecular weight distributions. Catalyst complexation with the amide group was proposed to hinder the deactivation step. cmu.edu
Acrylamide (AM)Aqueous Cu(0)-RDRPWaterSuccessful synthesis of well-defined polyacrylamide was achieved via a one-pot, one-step process, overcoming challenges of high radical activity. nih.gov
N,N-dimethyl-α-(hydroxymethyl)acrylamideAIBN1,4-dioxaneHomopolymerization did not yield a polymer, likely due to the N,N-disubstituted α-substituted structure. Copolymerization with N,N-diethylacrylamide was successful. mdpi.com
N-Acryloyl-L-amino acidsRAFT PolymerizationAqueous SolutionAmphiphilic graft copolymers were successfully synthesized, demonstrating pH-responsive self-assembly into micelles. researchgate.net

The electron-deficient β-carbon of the acrylamide group in this compound makes it an excellent Michael acceptor for conjugate addition reactions. wikipedia.org This reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation under mild conditions. wikipedia.orgbham.ac.uk A wide range of nucleophiles, known as Michael donors, can participate in this 1,4-addition.

The scope of nucleophiles is broad and includes:

Thiols (Thia-Michael Addition): Thiols are highly effective nucleophiles for addition to acrylamides, often proceeding rapidly without a catalyst. This reaction is widely used in bioconjugation and materials science. researchgate.net

Amines (Aza-Michael Addition): Primary and secondary amines readily add to acrylamides. sci-hub.box The reaction of primary amines can sometimes lead to double addition products, as the resulting secondary amine is often more nucleophilic. sci-hub.box Microwave irradiation has been shown to promote the addition of amines to similar Michael acceptors. nih.gov

Carbanions: Soft carbon nucleophiles, such as enolates derived from malonates or β-ketoesters, can also be employed, enabling the formation of new carbon-carbon bonds. wikipedia.org

The reactivity of the Michael acceptor is influenced by the substituents on the nitrogen and the α-carbon. While this compound is an activated acceptor, α-substitutions can sometimes inactivate acrylamides toward addition. nih.gov However, certain α-heteroatom substitutions can lead to a conjugate addition-elimination reaction. nih.gov

Michael Acceptor TypeNucleophileConditionsProduct TypeReference
N-aryl acrylamidesNα-acetyl-L-lysineMethanol (B129727), Na2CO3Lysine-acrylamide conjugate mdpi.com
α,β-unsaturated amidesVarious N-nucleophiles (e.g., pyrazole)Visible light photocatalysisα-functionalized amides via inverse regioselectivity researchgate.net
Methyl acrylate (B77674)BenzylamineMethanol, Microwaveβ-amino ester nih.gov
EnonesAlkanethiolsAmbientThioether adduct researchgate.net

The carbon-carbon double bond of the acrylamide moiety can participate in cycloaddition reactions, providing pathways to cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the acrylamide can act as a dienophile, reacting with a conjugated diene. The reactivity of the acrylamide as a dienophile is enhanced by the electron-withdrawing carbonyl group. However, for efficient reaction, particularly with less reactive dienes, Lewis acid catalysis may be required to lower the energy of the dienophile's LUMO. Masking the acrylamide as a Diels-Alder adduct with a diene like cyclopentadiene has been used as a protecting group strategy, with the acrylamide being regenerated via a retro-Diels-Alder reaction at high temperatures. nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a characteristic reaction of alkenes, leading to the formation of cyclobutane rings. Maleimides, which are structurally related to acrylamides, are known to undergo [2+2] photodimerization, a reaction used to create crosslinked polymer networks. nih.gov Thermally-induced intramolecular [2+2] cycloadditions have also been reported for acrylamide-tethered systems, providing regio- and diastereoselective routes to complex spirocyclic structures. rsc.orgrsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Acrylamides are effective dipolarophiles in 1,3-dipolar cycloadditions with species like nitrones, nitrile oxides, and azomethine ylides. researchgate.net These reactions are a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines and pyrrolidines. researchgate.net For instance, a TEMPO-mediated oxidative [3+2] cycloaddition between N-substituted acrylamides and α-diazoacetates has been developed to synthesize carbamoyl-substituted pyrazoles. acs.org

Reaction TypeReactantsKey FeaturesProductReference
[2+2] Intramolecular CycloadditionAcrylamide-tethered alkylidenecyclopropaneThermal, metal-free, high regio- and diastereoselectivity.Cyclobutane-containing spiro[2.3]hexane rsc.org
[3+2] Oxidative CycloadditionN-substituted acrylamide + α-diazoacetateTEMPO-mediated, transition-metal-free.Carbamoyl-substituted pyrazole-5-carboxylate acs.org
[2+2] PhotocycloadditionPendant maleimide groups on a polymer (related to acrylamide)UV irradiation, used for photocrosslinking.Crosslinked polymer network with cyclobutane bridges nih.gov
retro-[4+2] CycloadditionCyclopentadiene-acrylamide adductThermal deprotection (e.g., 250 °C).Acrylamide and cyclopentadiene nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for derivatization and for imparting pH-responsive properties to the molecule or polymers derived from it.

The carboxylic acid can be converted into a variety of more reactive derivatives, which are key intermediates in organic synthesis.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, derivatization can be performed by first converting the carboxylic acid to a more reactive species or by using coupling agents. For analytical purposes, N-acyl amino acids have been derivatized to 4'-bromophenacyl esters to facilitate UV detection in chromatography. mdpi.com

Amides: Amide bond formation is a fundamental reaction in chemistry. nih.gov Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. nih.govyoutube.com Therefore, the carboxylic acid must first be "activated." Common methods include the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitate the coupling of carboxylic acids to amines in aqueous or organic solutions. thermofisher.comnih.gov A one-pot procedure using thionyl chloride in dimethylacetamide has also been described for the direct conversion of carboxylic acids to amides in the absence of a base. researchgate.net

Acid Chlorides: Acyl chlorides are highly reactive carboxylic acid derivatives used to readily form esters, amides, and anhydrides. wikipedia.org They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides like PCl₃ and PCl₅. wikipedia.orglibretexts.org The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org

DerivativeReagent(s)ByproductsKey FeaturesReference
Acid ChlorideThionyl chloride (SOCl₂)SO₂, HCl (gaseous)Common and efficient; gaseous byproducts simplify purification. libretexts.org
Acid ChlorideOxalyl chloride ((COCl)₂)CO, CO₂, HCl (gaseous)Milder conditions than SOCl₂, useful for sensitive substrates. wikipedia.org
AmideAmine + Carbodiimide (e.g., EDAC)Urea derivativeWidely used for peptide synthesis and bioconjugation; can be done in aqueous solution. thermofisher.com
EsterAlcohol + Acid catalyst (e.g., H₂SO₄)H₂OClassic Fischer esterification; equilibrium process. mdpi.com

The presence of the carboxylic acid moiety imparts pH-responsive characteristics to this compound. In aqueous solution, the carboxylic acid group can be deprotonated to form a carboxylate salt. This acid-base equilibrium is governed by the pKa of the carboxylic acid.

-COOH + H₂O ⇌ -COO⁻ + H₃O⁺

At a pH below the pKa, the protonated, neutral carboxylic acid form predominates. As the pH of the solution rises above the pKa, the deprotonated, anionic carboxylate form becomes dominant. This change in ionization state significantly alters the molecule's properties, including its solubility, charge, and ability to participate in electrostatic interactions.

This pH-responsiveness is a key feature of polymers synthesized from this monomer. Poly(N-acryloyl amino acid)s exhibit pH-dependent swelling and self-assembly behavior. researchgate.net For example, hydrogels made from N-acryloyl-L-glutamic acid show swelling behavior induced by the protonation/deprotonation of the carboxylic acid groups in the polymer network. researchgate.net Similarly, amphiphilic copolymers containing these units can self-assemble into micelles in aqueous solution, and these aggregates can be tuned or disassembled by changing the pH, which alters the electrostatic repulsion between the charged carboxylate groups. researchgate.netnih.gov This behavior is critical for applications such as controlled drug release systems, where a change in environmental pH can trigger the release of an encapsulated agent. nih.gov

Amide Bond Stability and Hydrolytic Pathways

The amide bond is generally characterized by its high stability, a consequence of resonance delocalization that imparts a partial double bond character to the C-N bond. nih.gov This resonance stabilization results in a planar amide group and a significant energy barrier to rotation around the C-N bond. nih.gov Consequently, the hydrolysis of amide bonds is typically slow under neutral conditions and requires catalysis by acids or bases to proceed at a significant rate. nih.gov

The acid-catalyzed hydrolysis of amides generally proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moiety lead to the formation of a carboxylic acid and an ammonium species.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous N-acylated amino acid derivatives. The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst, temperature, and the steric and electronic nature of the substituents on the amide nitrogen and carbonyl carbon. For structurally related N-acyl amino acid amides, it has been observed that the nature of the remote acyl group can significantly impact the rate of hydrolysis under acidic conditions. iu.edu Electron-donating groups can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics. iu.edu

A general experimental approach to determine the kinetics of such a reaction would involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. By varying the concentration of the acid catalyst and the temperature, key kinetic parameters such as the rate constant (k), order of the reaction, and activation energy (Ea) could be determined.

Table 1: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis

ParameterDescription
Rate LawRate = k[this compound][H⁺]
kRate constant
EaActivation energy
APre-exponential factor

Note: This table represents a general framework for the type of data that would be collected in a kinetic study. Specific values for this compound are not available in the reviewed literature.

Under basic conditions, the hydrolysis of the amide bond in this compound is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This step is generally the rate-determining step and leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond, yielding a carboxylate anion and N-methylglycine. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate ion drives the equilibrium towards the products. chemistrysteps.com

The general mechanism for base-catalyzed amide hydrolysis can be depicted as follows:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the amide.

Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.

C-N Bond Cleavage: The intermediate collapses, leading to the cleavage of the amide bond and the expulsion of the N-methylglycinate anion as the leaving group.

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the N-methylglycinate anion or another base molecule occurs.

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the amide and the hydroxide ion. Steric hindrance around the carbonyl group can impede the initial nucleophilic attack, thereby slowing down the reaction rate.

Electrophilic and Organometallic Reactions

The presence of the prop-2-enamido group in this compound introduces a site for potential electrophilic and organometallic reactions. The vinyl group (C=C double bond) is susceptible to electrophilic addition reactions. For instance, halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) could potentially add across the double bond.

In the context of organometallic chemistry, the alkene moiety could act as a ligand for transition metals. Organometallic reagents can participate in a variety of transformations. libretexts.org For example, reactions involving palladium catalysts are common for functionalizing alkenes through processes like the Heck reaction or Wacker-type oxidations. However, specific studies detailing such reactions with this compound are not readily found in the surveyed literature.

Furthermore, the carboxylic acid group can be deprotonated to form a carboxylate, which can then act as a nucleophile or a ligand in organometallic complexes. For example, Grignard reagents or organolithium compounds could potentially react with the acidic proton of the carboxylic acid. msu.edu

Table 2: Potential Reactions at the Vinyl Group

Reaction TypeReagent ExamplePotential Product
HalogenationBr₂2-(N-(2,3-dibromopropanoyl)-N-methylamino)acetic acid
HydrohalogenationHBr2-(N-(3-bromopropanoyl)-N-methylamino)acetic acid
Catalytic HydrogenationH₂, Pd/C2-(N-methylpropanamido)acetic acid

Note: The products listed are hypothetical and based on general reactivity patterns of the functional groups present.

Advanced Spectroscopic and Structural Elucidation of 2 N Methylprop 2 Enamido Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For 2-(N-methylprop-2-enamido)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the molecule's structure.

Comprehensive ¹H NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronic effects of adjacent functional groups, such as the amide, carboxylic acid, and alkene moieties.

The vinylic protons of the prop-2-enamido group are expected to appear in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the carbon-carbon double bond and the adjacent carbonyl group. These protons will likely display complex splitting patterns due to both geminal and vicinal coupling. The proton on the carbon bearing the methyl group will show a multiplet, while the two terminal vinyl protons will appear as distinct multiplets.

The methylene (B1212753) protons of the acetic acid moiety, being adjacent to both the nitrogen atom and the carboxylic acid group, are predicted to resonate around 4.0-4.5 ppm as a singlet, assuming no significant rotational hindrance. The N-methyl protons are expected to appear as a singlet in the range of 2.8-3.2 ppm. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-C(=O)CH=CH₂~6.2ddJtrans ≈ 17 Hz, Jcis ≈ 10 Hz
-C(=O)CH=CH ₂ (trans to C=O)~5.8ddJtrans ≈ 17 Hz, Jgem ≈ 2 Hz
-C(=O)CH=CH ₂ (cis to C=O)~5.6ddJcis ≈ 10 Hz, Jgem ≈ 2 Hz
-N-CH ₂-COOH~4.2s-
-N-CH~3.0s-
-COOH >10br s-

Detailed ¹³C NMR Chemical Shift Interpretation for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm. The alkene carbons are predicted to resonate between 125 and 135 ppm. The methylene carbon of the acetic acid moiety and the N-methyl carbon will be found further upfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH~172
-N-C (=O)-~168
-C(=O)C H=CH₂~130
-C(=O)CH=C H₂~128
-N-C H₂-COOH~50
-N-C H₃~35

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the vinylic protons of the prop-2-enamido group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon atoms, for instance, connecting the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For example, correlations would be expected from the N-methyl protons to the amide carbonyl carbon and the methylene carbon of the acetic acid moiety. Similarly, the methylene protons should show correlations to the carboxylic acid carbonyl carbon and the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the conformation around the amide bond, for instance, by observing through-space interactions between the N-methyl protons and the vinylic protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of this compound, which has a molecular formula of C₆H₉NO₃ and a monoisotopic mass of 143.0582 g/mol . This high-precision measurement would confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-acyl amino acids involve cleavage of the amide bond and fragmentation of the side chains. For this compound, key predicted fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would include:

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) would be expected.

Cleavage of the N-C bond: Fragmentation between the nitrogen and the methylene group of the acetic acid moiety would lead to characteristic ions.

McLafferty-type rearrangement: The presence of the prop-2-enamido group could facilitate rearrangements, leading to specific neutral losses.

Amide bond cleavage: Cleavage of the amide bond would result in ions corresponding to the N-methylaminoacetic acid portion and the propenoyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Characteristic Absorption Bands for Amide, Carboxylic Acid, and Alkene Moieties

The IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its functional groups.

Carboxylic Acid: A very broad O-H stretching band is predicted in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹.

Amide: The tertiary amide group would exhibit a strong C=O stretching vibration (Amide I band) in the region of 1630-1670 cm⁻¹.

Alkene: The C=C stretching vibration of the vinyl group is expected to produce a band around 1620-1640 cm⁻¹. C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1725Medium
AmideC=O stretch (Amide I)1630-1670Strong
AlkeneC=C stretch1620-1640Strong
Alkene=C-H stretch3010-3095Medium
AlkylC-H stretch2850-2960Medium

Theoretical and Computational Investigations of 2 N Methylprop 2 Enamido Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. For 2-(N-methylprop-2-enamido)acetic acid, these calculations can map out its electronic landscape and forecast its reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization would reveal the lowest energy conformation, which is critical for understanding its physical and chemical properties.

Furthermore, DFT calculations can be used to explore the molecule's potential energy surface. This involves identifying various stable conformations (local minima) and the transition states that connect them. Such an analysis provides a detailed energy landscape, highlighting the energy barriers between different conformers and offering insights into the molecule's flexibility.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data that would be derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond Length C=C (acrylamide)1.34 Å
C=O (amide)1.24 Å
C-N (amide)1.37 Å
C=O (acid)1.21 Å
O-H (acid)0.97 Å
Bond Angle C=C-C122.5°
O=C-N121.8°
C-N-C119.5°
Dihedral Angle C=C-C=O~180° (trans) or ~0° (cis)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich C=C double bond of the prop-2-enamido group, making this site susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the same acrylamide (B121943) system, particularly the carbon atoms of the double bond and the carbonyl group, indicating these as the primary sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly in polymerization reactions involving the vinyl group.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) Illustrative energy values derived from a hypothetical DFT calculation.

OrbitalEnergy (eV)Implication for Reactivity
HOMO -7.2 eVSite of electrophilic attack (electron donation)
LUMO -1.5 eVSite of nucleophilic attack (electron acceptance)
HOMO-LUMO Gap 5.7 eVIndicator of chemical stability and reactivity

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can simulate various spectroscopic signatures, which are invaluable for compound identification and structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each atom in its specific electronic environment. For this compound, this would help assign the signals for the vinyl protons, the N-methyl group, the methylene (B1212753) protons of the acetic acid moiety, and the various carbon atoms.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion, such as the stretching of a C=O bond or the bending of a C-H bond. Key predicted peaks for this molecule would include strong absorptions for the amide and carboxylic acid C=O stretches, the O-H stretch of the carboxylic acid, and the C=C stretch of the vinyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. For this compound, the primary absorption would likely be a π → π* transition associated with the conjugated acrylamide system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, conformational changes, and interactions with a solvent.

This compound possesses several rotatable bonds, leading to significant conformational flexibility. MD simulations can explore this vast conformational space by simulating the molecule's motion over nanoseconds or longer. This would reveal the most populated conformational states and the dynamics of transitions between them. Key areas of flexibility include rotation around the C-N amide bond, the N-C bond of the acetic acid group, and the C-C single bond connecting the acid to the nitrogen. The simulation could quantify the relative populations of different conformers, providing a dynamic view that complements the static picture from DFT.

The behavior of this compound is heavily influenced by its environment, particularly in solution. MD simulations are ideal for studying these solvent effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute.

For this compound, simulations would likely show strong hydrogen bonding between water and the carboxylic acid group, as well as with the amide oxygen. The simulation can calculate the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and the dynamics of solvent exchange, which are critical for understanding the molecule's solubility and reactivity in solution.

Computational Modeling of Reaction Pathways and Transition States

The synthesis and reactivity of this compound can be computationally modeled to elucidate reaction mechanisms, predict reactivity, and understand the stability of intermediates and transition states. Density Functional Theory (DFT) is a powerful tool for these investigations, providing insights into the electronic structure and energetics of molecular systems. mdpi.com

A relevant analogy can be drawn from the DFT study of the formation of 2-amido-2-aminoacetic acid from amides and 2-iminoacetic acid. chemrxiv.org Such studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. For the formation of this compound, a key reaction would be the acylation of N-methylglycine with methacryloyl chloride or a related activated derivative.

Computational modeling of this reaction would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (N-methylglycine and methacryloyl chloride) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state is the correct one for the reaction of interest.

A hypothetical reaction pathway for the synthesis of this compound could involve the nucleophilic attack of the nitrogen atom of N-methylglycine on the carbonyl carbon of methacryloyl chloride. The calculated energy barrier for this step would be indicative of the reaction rate.

For instance, in the studied formation of 2-amido-2-aminoacetic acid, different pathways such as direct amide addition and imidic acid formation followed by addition were investigated. chemrxiv.org The transition state for the rate-determining step, which was the imidic acid addition, was found to have a significant energy barrier. chemrxiv.org A similar approach for this compound would provide a deep understanding of its synthesis.

The reactivity of the α,β-unsaturated system in the methacryloyl group is also of interest. As an α,β-unsaturated carbonyl compound, it can potentially undergo Michael addition reactions. nih.gov Computational models can predict the susceptibility of the β-carbon to nucleophilic attack. The Hard and Soft, Acids and Bases (HSAB) theory can be applied, where the α,β-unsaturated carbonyl structure is considered a soft electrophile that preferentially reacts with soft nucleophiles. nih.gov

A hypothetical energy profile for a reaction step in the synthesis of this compound, based on analogous systems, is presented below.

Stationary PointDescriptionRelative Free Energy (kcal/mol)
ReactantsN-methylglycine + Methacryloyl chloride0.00
Transition State 1N-C bond formation+15.2
IntermediateTetrahedral intermediate-5.8
Transition State 2Cl- elimination+8.5
ProductsThis compound + HCl-20.1

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Structure-Property Relationship Studies via Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. frontiersin.org For this compound and its analogs, QSAR models could be developed to predict various properties, such as their potential biological efficacy or toxicity.

While no specific QSAR studies on this compound have been published, the principles can be understood from studies on related acrylamide and carboxylic acid derivatives. nih.govnih.govmdpi.com A typical QSAR study involves the following workflow:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that correlates the descriptors with the observed activity. frontiersin.orgfrontiersin.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. frontiersin.org

For a series of analogs of this compound, where substituents on the methyl group or the acetic acid moiety are varied, a QSAR model could be developed. The biological activity could be, for example, inhibitory activity against a particular enzyme.

Key molecular descriptors that are often important in QSAR models for similar compounds include:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These describe the size and shape of the molecule or its substituents. nih.gov

Electronic Descriptors (e.g., Hammett constants, partial charges): These quantify the electronic effects of substituents.

Topological Indices: These are numerical values derived from the graph representation of the molecule.

A hypothetical QSAR equation for a series of analogs could take the form:

log(1/IC₅₀) = β₀ + β₁ * logP + β₂ * MR + β₃ * σ

Where IC₅₀ is the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, MR is the molar refractivity, and σ is the Hammett constant. The coefficients (β) are determined by the regression analysis.

For example, a QSAR study on antiallergic acrylamide derivatives showed that their biological action depends on lipophilic and steric features, with apolar but small groups enhancing activity. nih.gov Another study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully used machine learning approaches to build robust QSAR models. frontiersin.orgfrontiersin.org These examples highlight the potential of QSAR to guide the design of novel derivatives of this compound with desired properties.

Below is a hypothetical data table illustrating the kind of data used in a QSAR study for a series of analogs.

CompoundSubstituent (R)logPMolar Refractivity (MR)Observed Activity (log(1/C))Predicted Activity (log(1/C))
1 -H1.235.44.54.6
2 -CH₃1.740.14.94.8
3 -Cl1.938.25.15.2
4 -OCH₃1.137.84.74.6

Note: This table is for illustrative purposes only and does not represent real experimental data for this compound analogs.

Applications in Polymer Science and Functional Materials Research Using 2 N Methylprop 2 Enamido Acetic Acid

Design and Synthesis of Functional Polymers

The presence of the methacrylamide (B166291) group allows 2-(N-methylprop-2-enamido)acetic acid to be readily incorporated into polymer chains through various polymerization techniques. The carboxylic acid group provides a site for post-polymerization modification or imparts specific functionalities, such as pH-responsiveness, to the final polymer.

This compound can undergo free-radical polymerization to form homopolymers, poly(this compound). More commonly, it is copolymerized with other vinyl monomers to fine-tune the properties of the resulting material. The selection of comonomers is crucial for tailoring characteristics like solubility, thermal stability, and mechanical strength. uobaghdad.edu.iq

Copolymerization can be performed with a wide array of vinyl monomers, including but not limited to:

Acrylates and Methacrylates: Monomers like methyl methacrylate (B99206) (MMA) or hexyl acrylate (B77674) (HA) can be used to modify the hydrophobicity and glass transition temperature of the resulting polymer. radtech.org

Acrylamides: Copolymerization with acrylamide (B121943) or N-isopropylacrylamide (NIPAAm) can enhance water solubility and introduce temperature-responsive behavior. researchgate.netnih.gov

Vinylpyrrolidones: N-vinylpyrrolidone (NVP) is another hydrophilic monomer that can be incorporated to improve aqueous solubility and biocompatibility. uobaghdad.edu.iqradtech.org

Styrenic Monomers: While less common for hydrophilic applications, copolymerization with styrene (B11656) could be employed to enhance thermal stability and hydrophobicity.

The reactivity ratios of the monomers involved determine the microstructure of the resulting copolymer, which can range from random to block-like depending on the polymerization conditions and the relative reactivities. uobaghdad.edu.iq For instance, studies on the copolymerization of N-vinyl-2-pyrrolidone (VP) with acrylic acid (AA) and methyl methacrylate (MMA) have shown that the reactivity of AA and MMA is significantly higher than that of VP, leading to copolymers enriched in the more reactive monomer. uobaghdad.edu.iq A similar principle would apply to copolymerizations involving this compound, where its reactivity relative to the comonomer would dictate the final polymer composition and structure. mdpi.com

Table 1: Examples of Vinyl Comonomers and Their Potential Influence on Polymer Properties

Comonomer ClassExample MonomerPotential Effect on Copolymer Properties
AcrylatesMethyl Methacrylate (MMA)Increases hydrophobicity, modifies glass transition temperature. uobaghdad.edu.iq
AcrylamidesN-isopropylacrylamide (NIPAAm)Imparts temperature-sensitivity (thermo-responsive). nih.govnih.gov
Vinyl EstersVinyl Acetate (VAc)Can be hydrolyzed to produce hydrophilic vinyl alcohol units. mdpi.com
VinylpyrrolidonesN-vinylpyrrolidone (NVP)Enhances hydrophilicity and biocompatibility. radtech.orgresearchgate.net
Acidic MonomersAcrylic Acid (AA)Increases pH-sensitivity and hydrophilicity. uobaghdad.edu.iqmdpi.com

To achieve polymers with well-defined architectures, such as specific molecular weights, low dispersity, and complex structures (e.g., block, graft, or star polymers), controlled/living polymerization techniques are employed. mit.edu Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two powerful methods applicable to monomers like this compound.

RAFT Polymerization: This technique allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. It utilizes a chain transfer agent (CTA) to mediate the polymerization process. urv.cat The choice of CTA is critical and depends on the monomer being polymerized. For acrylamide-based monomers, trithiocarbonates are often effective CTAs. urv.cat RAFT is particularly versatile as it is tolerant to a wide range of functional groups, including the carboxylic acid in this compound. This enables the direct polymerization of the functional monomer without the need for protection chemistry. nih.govrsc.org Polymerization-induced self-assembly (PISA) using RAFT in a selective solvent like acetic acid is a powerful strategy to create well-defined block copolymer nano-objects. rsc.org

ATRP: ATRP is another widely used controlled radical polymerization method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This control allows for the synthesis of polymers with predetermined molecular weights and low dispersity. While effective for many (meth)acrylates and styrenes, ATRP can be sensitive to acidic protons, such as the one in the carboxylic acid group of this compound. This may necessitate the use of protecting groups for the acid functionality or carefully optimized reaction conditions to prevent catalyst deactivation.

The use of these controlled techniques allows for the creation of advanced polymer architectures, such as diblock or triblock copolymers, where one block could be poly(this compound), imparting responsive properties, and the other block could have different characteristics, leading to materials for a wide range of applications. mit.edu

Smart Polymer Systems: pH- and Temperature-Responsive Hydrogels and Gels

Polymers derived from this compound are excellent candidates for creating "smart" or "intelligent" hydrogels. These are crosslinked polymer networks that can undergo significant volume changes in response to small changes in their environment, such as pH and temperature. mit.edudss.go.th This responsiveness stems directly from the chemical structure of the monomer. The carboxylic acid group provides pH-sensitivity, while the N-methylacrylamide portion can contribute to temperature-sensitivity, similar to the well-known poly(N-isopropylacrylamide). nih.gov

The volume phase transition (VPT) in these smart hydrogels is a phenomenon where the polymer network switches between a swollen, hydrophilic state and a collapsed, hydrophobic state. researchgate.netrsc.org

pH-Response: The pH-responsiveness is governed by the protonation state of the carboxylic acid groups (-COOH) along the polymer chain. nih.govnih.gov

At high pH (above the pKa): The -COOH groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the polymer network to expand and absorb a large amount of water, causing the hydrogel to swell. nih.gov

Temperature-Response: Many poly(N-alkylacrylamide)s exhibit a Lower Critical Solution Temperature (LCST), a temperature above which they become insoluble in water. researchgate.netnih.gov The hydrogel collapses as the temperature is raised above the LCST. This transition is entropically driven. Below the LCST, water molecules are structured around the hydrophobic parts of the polymer chains (e.g., the N-methyl group). As the temperature increases, this ordered water structure is disrupted, leading to a large positive entropy change. This makes the polymer-polymer and water-water interactions more favorable than polymer-water interactions, causing the polymer chains to aggregate and the hydrogel to shrink. nih.govnih.gov The exact LCST can be tuned by copolymerization with hydrophilic or hydrophobic comonomers.

The combination of both pH and temperature sensitivity in a single system allows for dual-responsive materials where the swelling behavior can be precisely controlled by two independent stimuli.

The design of responsive polymers based on this compound involves tailoring the polymer architecture to achieve specific stimulus-responsive behavior. mit.edu

Copolymerization: By copolymerizing this compound with other functional monomers, the responsive properties can be finely tuned. For example, copolymerization with a more hydrophobic monomer can lower the LCST, while incorporating a basic monomer (like one containing an amine group) can create a polyampholyte hydrogel that swells at both low and high pH but collapses at intermediate pH. uss.cl

Crosslinking Density: The degree of crosslinking in the hydrogel network significantly affects its swelling capacity and the sharpness of the volume phase transition. A lower crosslinking density generally allows for a larger swelling ratio but may result in a mechanically weaker gel.

Defined Architectures: Using techniques like RAFT or ATRP, block copolymers can be synthesized. mit.edu For example, a diblock copolymer consisting of a responsive block of poly(this compound) and a stable, non-responsive hydrophilic block can self-assemble into core-shell micelles in water. These micelles would be stable, but their core could swell or shrink in response to pH or temperature changes, making them suitable for controlled release applications.

Table 2: Design Strategies for Responsive Polymers

Design ParameterMethodEffect on Responsive Behavior
Transition Temperature (LCST) Copolymerization with hydrophilic/hydrophobic monomersHydrophilic comonomers increase LCST; hydrophobic comonomers decrease LCST. researchgate.net
pH-Sensitivity Range Modifying the pKaCopolymerization can alter the local chemical environment, slightly shifting the effective pKa of the carboxylic acid groups.
Swelling Ratio Control of crosslinking densityLower crosslinking density leads to a higher swelling ratio.
Response Kinetics Creating porous structuresMacroporous hydrogels allow for faster diffusion of water and thus a quicker response to stimuli.
Multi-Responsiveness Synthesis of block copolymers or interpenetrating networksCombines different responsive behaviors (e.g., pH and temperature) in a single material. mit.edu

Molecularly Imprinted Polymers (MIPs) as Selective Recognition Materials

Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule (the template). youtube.com this compound is an excellent candidate for a functional monomer in the synthesis of Molecularly Imprinted Polymers (MIPs) due to its ability to form specific non-covalent interactions with a template molecule. mdpi.comresearchgate.net

The process involves polymerizing the functional monomer and a cross-linker in the presence of the template molecule. The functional monomer arranges itself around the template, forming interactions such as hydrogen bonds and ionic interactions. The carboxylic acid group of this compound can act as a hydrogen bond donor or acceptor, while its ionized carboxylate form can participate in electrostatic interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. nih.gov

These MIPs can then selectively rebind the target molecule from a complex mixture with high affinity and specificity, acting as synthetic antibodies. dss.go.thmdpi.com The selectivity of MIPs synthesized with functional monomers containing carboxylic acid groups, like methacrylic acid, has been well-documented for various templates. mdpi.com The dual functionality of this compound (amide and carboxylic acid) can potentially lead to stronger and more specific binding interactions compared to monomers with only a single interaction site.

For example, MIPs have been successfully prepared for 2-arylpropionic acid derivatives using functional monomers that can form specific interactions with the target drug molecules. dss.go.thnih.gov The principle is directly applicable to using this compound to create selective sorbents for a wide range of pharmaceuticals, biomolecules, or environmental pollutants that possess complementary functional groups. researchgate.net

Use as a Functional Monomer in the Preparation of Highly Specific Binding Sites

One of the most significant applications for monomers like this compound is in the fabrication of molecularly imprinted polymers (MIPs). Molecular imprinting is a sophisticated technique used to create synthetic polymers with custom-made binding sites that are highly specific for a particular target molecule (the "template"). mdpi.com This process is analogous to the lock-and-key recognition seen in biological systems like enzymes and antibodies.

The general procedure involves the polymerization of a functional monomer and a cross-linking monomer in the presence of the template molecule. mdpi.com The functional monomer, through non-covalent or covalent interactions, arranges itself around the template. This arrangement is then permanently frozen in place by polymerization, forming a rigid polymer matrix. Subsequent removal of the template molecule leaves behind a cavity that is complementary in size, shape, and chemical functionality to the target. mdpi.com

Due to its carboxylic acid group, this compound is an ideal candidate for a functional monomer in non-covalent imprinting. The carboxylic acid can form strong hydrogen bonds with a wide variety of template molecules, particularly those containing amine, amide, or hydroxyl groups. This interaction is crucial for forming a stable template-monomer complex before polymerization, which is a critical step for creating well-defined binding sites. mdpi.com

A related "semi-covalent" imprinting strategy highlights the utility of similar structures. In a study, researchers synthesized a series of N-(2-arylethyl)-2-methylprop-2-enamides, which served as functionalized templates. nih.govnih.gov These molecules contained a template fragment covalently bound to a polymerizable unit. After polymerization with a cross-linker like divinylbenzene, the template portion was chemically cleaved, yielding specific binding sites. mdpi.comnih.gov This method resulted in polymers with a high affinity for target biomolecules. nih.gov While this approach uses a functionalized template, it underscores the principle that the acrylamide structure is highly effective for building the polymer backbone of MIPs. The use of this compound as a functional monomer would follow a more traditional, yet highly effective, non-covalent imprinting pathway.

Adsorption and Separation Studies for Target Analytes

The direct consequence of creating highly specific binding sites within a polymer is the ability to selectively adsorb and separate target analytes from complex mixtures. MIPs are increasingly used as advanced sorbents in techniques like molecularly imprinted solid-phase extraction (MISPE). mdpi.com

Research on polymers made with related acrylamide monomers demonstrates their exceptional performance in adsorption studies. For example, a MIP synthesized using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functionalized template was tested for its ability to bind the biogenic amines tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov The performance of an imprinted polymer is often evaluated by its imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized without the template.

The study revealed a significant imprinting effect, confirming the presence of selective binding sites. mdpi.comnih.gov The MIP showed a much higher affinity for the target molecules compared to the control polymer. nih.gov

PolymerTarget AnalyteBinding Capacity (µmol/g)Imprinting Factor (IF)
MIP Tyramine8.09 ± 0.082.47
NIP Tyramine3.27 (calculated)-
MIP L-norepinephrineNot specified2.50
NIP L-norepinephrineNot specified-
Table based on data from adsorption studies on related molecularly imprinted polymers. mdpi.comnih.gov

These findings prove that a polymer matrix built from acrylamide-type monomers can be engineered to possess effective and selective recognition capabilities. mdpi.com A polymer incorporating this compound would be expected to exhibit similar selective adsorption properties, particularly for analytes capable of hydrogen bonding with its carboxylic acid group. Such polymers could be packed into cartridges for solid-phase extraction to isolate and pre-concentrate specific drugs, metabolites, or pollutants from environmental or biological samples, such as milk or plasma, prior to analysis. mdpi.comnih.gov The elution of the captured analyte is typically achieved by using a solvent mixture, often containing methanol (B129727) and acetic acid, that disrupts the monomer-template interactions. researchgate.net

Bio-inspired Polymer Synthesis and Soft Materials Research

The design of this compound, being a derivative of the amino acid glycine (B1666218), positions it as a valuable monomer in the field of bio-inspired polymer synthesis. matrix-fine-chemicals.com This area of research aims to create synthetic materials that mimic the structure and function of biological macromolecules to achieve advanced properties like biocompatibility, stimuli-responsiveness, and self-assembly.

Molecular imprinting itself is a profoundly bio-inspired technique, creating synthetic materials that replicate the specific molecular recognition of biological receptors. mdpi.com The use of an amino acid-based monomer like this compound can enhance the biomimetic character of the resulting polymers.

Furthermore, this monomer is well-suited for the fabrication of "smart" soft materials, particularly hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. The presence of the carboxylic acid group in the polymer structure would make the resulting hydrogel sensitive to changes in pH. At low pH, the carboxylic acid groups would be protonated (-COOH), while at higher pH, they would be deprotonated (-COO⁻). This change in ionization state alters the electrostatic repulsion between polymer chains, leading to a change in the hydrogel's swelling behavior. This pH-responsiveness is a key property for applications in drug delivery, where a drug could be released in response to the specific pH environment of a target tissue.

The synthesis of block copolymers containing segments of such functional monomers is another advanced research avenue. For instance, techniques like atom transfer radical polymerization (ATRP) have been used to create well-defined block copolymers from similar acrylamide-based monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). repositorioinstitucional.mx A similar approach with this compound could lead to amphiphilic block copolymers that self-assemble in solution to form micelles or other nanostructures, a cornerstone of soft materials research and nanotechnology.

Biological and Biochemical Research Applications of 2 N Methylprop 2 Enamido Acetic Acid: Mechanistic Insights

Investigation of Molecular Interactions with Biological Macromolecules

The structure of 2-(N-methylprop-2-enamido)acetic acid suggests it could participate in various non-covalent interactions with biological macromolecules like proteins and peptides.

Studies on Hydrogen Bonding and Electrostatic Interactions with Peptides and Proteins

The carboxylic acid group of the molecule can act as a hydrogen bond donor and acceptor, while the carbonyl group of the amide can act as a hydrogen bond acceptor. These features would allow it to form hydrogen bonds with the backbone or side-chain residues of peptides and proteins. For instance, it could interact with the amide groups of the peptide backbone or with polar amino acid residues such as serine, threonine, and tyrosine. The negatively charged carboxylate at physiological pH could also engage in electrostatic interactions with positively charged amino acid residues like lysine, arginine, and histidine.

Computational docking studies, if performed, could provide insights into the potential binding modes and specific amino acid residues involved in these interactions. Such studies would be the first step in mapping the potential interactome of this compound.

Evaluation of Binding Affinities in Model Biological Systems

To quantify the strength of these potential interactions, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be necessary. These methods could determine the binding affinity (K_D) and thermodynamic parameters of the interaction between this compound and model proteins. Without experimental data, any discussion on binding affinities remains purely theoretical.

Role as a Building Block in Synthetic Peptidomimetics and Bioconjugates

The bifunctional nature of this compound, possessing both a polymerizable acryloyl group and a carboxylic acid, makes it a candidate for the synthesis of peptidomimetics and bioconjugates. The carboxylic acid can be coupled to the N-terminus of a peptide or to an amino group on a protein. The acryloyl group can then be used for polymerization or for covalent linkage to other molecules via Michael addition. This could allow for the creation of novel biomaterials or for the modification of proteins with new functionalities.

Exploration of Biochemical Mechanisms in Enzyme Assays and Cellular Pathway Studies (excluding clinical trials)

Given its structure as a modified amino acid, this compound could potentially act as a competitive or non-competitive inhibitor of enzymes that recognize amino acids or their derivatives. For example, it could be tested for inhibitory activity against proteases, peptidases, or enzymes involved in amino acid metabolism. Enzyme kinetic assays would be required to determine the mode of inhibition and the inhibition constant (K_i).

In cellular studies, the compound could be used to probe pathways involving protein-protein interactions or enzymatic activities that it is found to modulate. However, without any preliminary data, identifying which pathways to investigate is not feasible.

Utility as a Chemical Probe for Mechanistic Elucidation in Biological Processes

If this compound is found to have a specific biological activity, its reactive acryloyl group could be exploited to develop it into a chemical probe. This group can form covalent bonds with nucleophilic residues like cysteine on proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the molecule, it could be used to identify its protein targets in complex biological mixtures, a technique known as activity-based protein profiling (ABPP). This would be a powerful approach to elucidate the mechanism of action of this compound.

Future Research Directions and Research Challenges for 2 N Methylprop 2 Enamido Acetic Acid

Development of Asymmetric Synthetic Routes for Chiral Derivatives

A significant frontier in the study of 2-(N-methylprop-2-enamido)acetic acid lies in the development of asymmetric synthetic routes. While the parent molecule is achiral, the introduction of chirality through substitution could lead to materials with highly specific and advanced functionalities. The synthesis of chiral α-amino acids is a well-established field, often employing methods like enzymatic resolution or the use of chiral auxiliaries. researchgate.netnih.govjst.go.jprsc.orgrsc.org For instance, a general chemoenzymatic two-step process can produce enantiomerically pure α-amino acids from racemic N-acyl amino acids. researchgate.net

Future research will need to adapt these established methods to produce chiral derivatives of this compound efficiently. Challenges in this area include achieving high enantiomeric excess and developing scalable synthetic protocols. The successful synthesis of these chiral monomers would be a critical step towards creating polymers with unique stereochemistry, potentially influencing their secondary structure and recognition capabilities, which is crucial for applications in chiral separations and stereospecific catalysis.

Integration into Advanced Polymer Composites and Nanomaterials

The incorporation of this compound and its derivatives into advanced polymer composites and nanomaterials presents a promising avenue for creating materials with enhanced properties. elsevierpure.commdpi.com The amino acid component suggests inherent biocompatibility, making these materials suitable for biomedical applications. thinkdochemicals.comthinkdochemicals.com Polymers derived from amino acid-based monomers are being explored for tissue engineering, drug delivery, and 3D printing due to their tailored mechanical, thermal, and biological properties. thinkdochemicals.com

A key research challenge is to control the polymerization process to create well-defined polymer architectures, such as block copolymers or highly branched structures. nih.gov The methacrylamide (B166291) group allows for polymerization via free-radical methods, but achieving controlled polymerization to produce polymers with specific molecular weights and low dispersity will be crucial. researchgate.net Furthermore, the carboxyl group offers a site for further functionalization or for interaction with nanoparticles, enabling the creation of hybrid materials with synergistic properties. For example, methacrylate-functionalized calcium phosphate (B84403) has been used to create bioactive dental composites. mdpi.com

Table 1: Potential Applications of this compound in Advanced Materials

Application AreaPotential Role of this compoundKey Research Focus
Biomedical Implants Biocompatible and biodegradable polymer matrix or coatingTailoring degradation rates and mechanical properties.
Drug Delivery Stimuli-responsive hydrogels for controlled releaseInvestigating pH and temperature responsiveness. rsc.orgresearchgate.netmdpi.comrsc.org
Tissue Engineering Scaffolds that mimic the extracellular matrixPromoting cell adhesion and proliferation. thinkdochemicals.com
Nanocomposites Functional monomer for surface modification of nanoparticlesImproving dispersion and interfacial adhesion. elsevierpure.com

Application of Advanced Analytical Techniques for In-Situ Monitoring of Reactions and Transformations

To fully understand and control the polymerization and subsequent transformations of this compound, the application of advanced analytical techniques for in-situ monitoring is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on reaction kinetics, monomer conversion, and changes in chemical structure. nih.gov

A significant challenge will be to adapt these techniques for monitoring reactions in complex systems, such as during the formation of hydrogels or composites. For instance, solid-state NMR could be employed to study the structure and dynamics of the resulting polymers. acs.org The development of reliable in-situ monitoring methods will be critical for optimizing reaction conditions and ensuring the reproducible synthesis of materials with desired properties.

Deeper Exploration of Structure-Function Relationships in Biological Systems

A thorough understanding of the relationship between the molecular structure of polymers derived from this compound and their function in biological systems is paramount for their successful application in biomedicine. The presence of the N-acyl glycine (B1666218) structure is found in endocannabinoid-like fatty acid amides, which exhibit a range of biological activities. nih.gov Investigating whether polymers of this compound exhibit any inherent bioactivity will be a key research area.

Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the monomer, such as the introduction of chirality or other functional groups, affect the biological response. nih.govrsc.orgnih.govresearchgate.net For example, studies on N-terminal analogues of lipopeptide antibiotics have shown that altering the lipid tail can significantly impact their antibacterial activity. rsc.org A major challenge will be to develop relevant biological assays to screen these new materials and to elucidate the molecular mechanisms underlying their interactions with cells and tissues.

Expanding Computational Models for Predictive Chemical Behavior

Computational modeling and simulation offer powerful tools to predict the chemical behavior of this compound and its polymers, thereby accelerating the design of new materials. nih.govnih.govunibo.itanii.org.uyarxiv.orgresearchgate.netrsc.orgresearchgate.net Molecular modeling can be used to understand the conformation of the monomer, its interactions with other molecules, and the energetics of its polymerization. unibo.itanii.org.uy

A significant research challenge is the development of accurate force fields and simulation methodologies that can capture the complexity of these systems, including the interplay of covalent and non-covalent interactions. Predictive models for polymerization kinetics and network formation in multifunctional monomers are being developed and could be adapted for this system. researchgate.netibm.com Furthermore, covalent docking simulations could be used to predict the interactions of these molecules with biological targets. nih.gov The ultimate goal is to create a computational framework that can guide the experimental design of new polymers with tailored properties, reducing the need for extensive trial-and-error synthesis and characterization.

Conclusion

Summary of Key Academic Contributions and Research Findings on 2-(N-methylprop-2-enamido)acetic acid

Academic research on this compound, also known by the synonyms N-methacryloylglycine and N-methacryloyl sarcosine, has primarily focused on its role as a functional monomer in the synthesis of novel polymers with tailored properties. The molecule incorporates a polymerizable methacryloyl group and a hydrophilic, biocompatible N-methylglycine (sarcosine) moiety, making it a versatile building block for materials with potential applications in biomedical and materials science fields.

Key research findings have demonstrated the utility of polymers derived from this compound in several areas:

Ion Exchange and Chelation: Copolymers incorporating N-methacryloylglycine have been investigated for their ion-exchange capabilities. The carboxylic acid group present in the molecule provides a site for cation exchange, and these polymers have shown potential for use as cation exchange resins. google.com Furthermore, the N-acyl-N-methylglycine structure can act as a chelating agent for metal ions, a property that is being explored for applications in water treatment and industrial waste management. google.com

Biomaterials and Drug Delivery: The biocompatibility of the sarcosine backbone has spurred research into the use of poly(N-methacryloyl glycine) (PMG) in biomedical applications. For instance, PMG has been incorporated into membranes for dermal and oral drug delivery systems. nih.gov These materials can be designed to control the release of therapeutic agents. Additionally, research has been conducted on the polymerization of activated esters of N-methacryloylglycine, such as their benzotriazolide derivatives, to create reactive polymer matrices capable of binding with drugs and other bioactive molecules. researchgate.net

Dental Resins: this compound has been identified as a component in the formulation of dental resins. everand.com Its inclusion can modify the hydrophilicity, adhesion, and biocompatibility of the final restorative material.

Hydrogels: In the field of "smart" materials, derivatives of N-methacryloylglycine have been used to prepare environment-responsive hydrogels. For example, N-methacryloylglycine p-nitrophenyl ester has been used as a polymer precursor in the synthesis of temperature and pH-sensitive hydrogels, which have potential applications in agriculture for controlled water and nutrient release. mtak.hu

While dedicated studies on the monomer itself are not extensive, the existing body of research clearly indicates that the primary academic contribution of this compound lies in its successful application as a monomer to create functional polymers with a range of desirable properties.

Broader Impact and Future Outlook for N-Acyl-N-methylglycine Chemistry in Chemical and Materials Science

The chemistry of N-Acyl-N-methylglycines, including this compound, is poised for significant growth and impact across various sectors of chemical and materials science. This is largely driven by the inherent advantages of the N-methylglycine (sarcosine) backbone, which is a naturally occurring amino acid derivative.

The future outlook for this class of compounds is promising, with several key areas of development:

Advanced Drug Delivery Systems: The biocompatibility and hydrophilicity of polysarcosine, a polymer of N-methylglycine, make it an attractive alternative to polyethylene glycol (PEG) in drug delivery applications. "Polysarcosinylation" is being explored as a strategy to improve the pharmacokinetic profiles of therapeutic proteins and small molecule drugs. The ability to create well-defined block copolymers incorporating N-acyl-N-methylglycine segments will likely lead to the development of sophisticated nano-carriers for targeted drug delivery.

Biodegradable and Biocompatible Materials: There is a growing demand for sustainable and environmentally friendly materials. N-Acyl-N-methylglycines can serve as precursors for the synthesis of biodegradable surfactants and polymers. Their biocompatibility also makes them suitable for use in personal care products and as components in biomedical implants and tissue engineering scaffolds.

Functional Polymers with Tailored Properties: The ease with which the N-acyl group can be varied allows for the synthesis of a wide range of monomers with different functionalities. This modularity will be exploited to create polymers with specific properties for applications such as:

Smart Materials: Polymers that respond to external stimuli like pH, temperature, or specific biomolecules.

Coatings and Adhesives: Biocompatible and biodegradable coatings for medical devices and environmentally friendly adhesives.

Separation and Purification: Functionalized resins for chromatography and selective extraction of valuable compounds.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(N-methylprop-2-enamido)acetic acid in a laboratory setting?

  • Methodological Answer : The synthesis typically involves a multi-step process, including amidation and carboxylation. For example, a similar compound (Fmoc-AEEA) is synthesized via sequential coupling reactions using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted side reactions . Critical steps include:

  • Step 1 : Activation of the carboxylic acid group using reagents like EDC/NHS to facilitate amide bond formation .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product from by-products .
  • Key Parameters : Maintain anhydrous conditions, control reaction temperature (20–25°C), and monitor pH to avoid hydrolysis of the amide bond .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify methyl, acrylamide, and acetic acid moieties. For example, the Fmoc-AEEA derivative shows distinct peaks for fluorenylmethoxy groups at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for Fmoc-AEEA gives [M+H]+^+ at m/z 386.1) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO or ethanol (stable for ≤1 year at -80°C). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How does pH influence the reactivity of this compound in aqueous solutions?

  • Methodological Answer : The compound’s acrylamide group is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Maintain pH 6–8 for stability. For reactions involving carboxylate activation (e.g., bioconjugation), adjust to pH 7.4 using phosphate buffer to optimize NHS ester formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or DCC instead of EDC to improve reaction efficiency .
  • Temperature Control : Conduct the reaction at 0–4°C to suppress side reactions (e.g., Michael addition of the acrylamide group) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to methylamine) .

Q. What strategies are effective for conjugating this compound to biomolecules (e.g., proteins or peptides)?

  • Methodological Answer :

  • EDC/NHS Coupling : Activate the carboxylic acid group with EDC (0.5 mM) and NHS (2 mM) in MES buffer (pH 6.0) for 30 minutes. React with the target biomolecule’s amine group (e.g., lysine residues) at 4°C overnight .
  • Click Chemistry : Introduce an alkyne handle to the compound for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified biomolecules .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Impurity Identification : Compare observed peaks with reference spectra of potential by-products (e.g., hydrolyzed acrylamide derivatives).
  • Deuterated Solvent Trials : Re-dissolve the sample in D2_2O or CDCl3_3 to distinguish solvent artifacts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons .

Q. What computational tools can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., MMP-3 or IL-6). Parameterize the compound’s partial charges using Gaussian 09 at the B3LYP/6-31G* level .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH2_2 for MMP-3). Pre-incubate the compound (0–100 µM) with the enzyme for 15 minutes before adding substrate .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants (Ki_i) .

Notes

  • Data Contradictions : Some synthesis protocols (e.g., Fmoc-AEEA in ) report higher yields (85–90%) compared to earlier methods (70–75% in ), likely due to improved purification techniques.
  • Methodological Gaps : Limited evidence exists on the compound’s metabolic stability; consider in vitro hepatocyte assays for advanced pharmacokinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-methylprop-2-enamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(N-methylprop-2-enamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.